1-Bromo-2,3,5-trichlorobenzene
Overview
Description
1-Bromo-2,3,5-trichlorobenzene is a useful research compound. Its molecular formula is C6H2BrCl3 and its molecular weight is 260.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Analysis and Spectroscopy
1-Bromo-2,3,5-trichlorobenzene has been studied for its electronic and structural aspects, with experimental spectral bands structurally aligned with theoretical calculations. The thermodynamic properties have been obtained from calculated frequencies, and the compound has been identified as having significant electron-transfer properties within its structure. This has implications for its use in analytical chemistry, particularly in spectroscopy (Arivazhagan, Muniappan, Meenakshi, & Rajavel, 2013).
Chemical Synthesis
In the field of organic synthesis, this compound and similar compounds have been employed in various chemical reactions. For instance, its derivatives have been used in the synthesis of non-peptide small molecular antagonists (Bi, 2015), and in the preparation of molecular scaffolds for receptor molecules (Wallace et al., 2005).
Environmental Chemistry
This compound has been the subject of environmental chemistry studies, particularly in the analysis of water samples. Methods have been developed for the detection of trichlorobenzenes, including this compound, in water, using techniques like solid-phase extraction and gas chromatography (Russo & Avino, 2001).
Material Science
In material science, the compound has been evaluated for its potential use in nonlinear optical materials due to its high hyperpolarizability, which is a significant property for materials used in optical technologies (Arivazhagan et al., 2013).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-Bromo-2,3,5-trichlorobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic molecules and plays a crucial role in their chemical behavior .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile (in this case, the bromine atom) forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The compound’s ability to undergo electrophilic aromatic substitution suggests it could potentially influence a wide range of biochemical processes that involve benzene ring-containing molecules .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific biochemical pathways it affects. Given its mode of action, it could potentially alter the structure and function of benzene ring-containing molecules, thereby influencing the cellular processes they are involved in .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity might be affected by factors such as temperature, pH, and the presence of other chemical species . Additionally, its stability could be influenced by factors such as light exposure and storage conditions .
Properties
IUPAC Name |
1-bromo-2,3,5-trichlorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrCl3/c7-4-1-3(8)2-5(9)6(4)10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIGJFAVHOCDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrCl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402674 | |
Record name | 1-Bromo-2,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81067-38-1 | |
Record name | 1-Bromo-2,3,5-trichlorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81067-38-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-2,3,5-trichlorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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